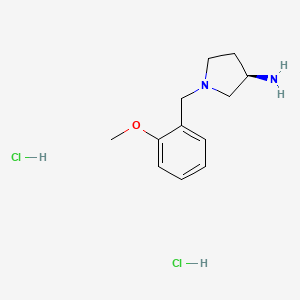

(R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride

Descripción general

Descripción

®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is characterized by the presence of a methoxybenzyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of acyclic precursors or the reduction of pyrrole derivatives.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the pyrrolidine ring.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 2-methoxybenzyl group. Its synthesis typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amino acids or alcohols.

- Introduction of the 2-Methoxybenzyl Group : Accomplished via reductive amination techniques.

- Dihydrochloride Salt Formation : Finalized by treating the free amine with hydrochloric acid.

This synthetic pathway ensures high yield and purity, which are critical for biological studies.

Scientific Research Applications

The applications of (R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride span several domains:

Medicinal Chemistry

- Therapeutic Development : The compound shows promise in drug discovery, particularly for psychiatric disorders due to its interaction with neurotransmitter systems.

- Mechanism of Action : It may exert its effects through:

- Receptor Binding : Interacting with neurotransmitter receptors to modulate neuronal signaling pathways.

- Enzyme Inhibition : Potentially inhibiting enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.

Biological Research

- Studying Biological Processes : Used to investigate the function of specific proteins and enzymes.

- Antidepressant Activity : Research indicates that this compound can reduce depressive-like behaviors in rodent models, suggesting its potential as an antidepressant agent.

Material Science

- Synthesis of Fine Chemicals : Employed as an intermediate in the production of various fine chemicals, enhancing its utility in industrial applications.

Antidepressant Study

A notable study evaluated the effects of this compound on depressive behaviors in rodents. The results indicated significant reductions in these behaviors when administered at specific dosages, highlighting its potential as a therapeutic agent for depression.

Antipsychotic Evaluation

In comparative analyses with established antipsychotic drugs like clozapine, this compound demonstrated efficacy in attenuating hyperlocomotion induced by phencyclidine (PCP). Behavioral assays confirmed its potential as an antipsychotic agent.

Mecanismo De Acción

The mechanism of action of ®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. The methoxybenzyl group plays a crucial role in modulating the compound’s binding affinity and selectivity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

Pyrrolidin-2-one: A lactam derivative of pyrrolidine with diverse biological activities.

Pyrrolidin-2,5-dione: Another lactam derivative with significant pharmacological properties.

Uniqueness

®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle known for its diverse biological activities. The methoxybenzyl substituent is crucial for modulating its binding affinity and selectivity towards various biological targets.

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets, including:

- Neurotransmitter Receptors : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal communication and function.

- Enzymatic Pathways : It may modulate enzymes involved in neurotransmitter synthesis and degradation, potentially affecting signaling pathways related to neurotransmission.

Neuropharmacological Effects

Research indicates that this compound exhibits promising neuropharmacological properties. Studies have shown that compounds with similar structures can influence dopaminergic and serotonergic systems, leading to potential applications in treating neurological disorders.

Antimicrobial Activity

Preliminary studies suggest that pyrrolidine derivatives can exhibit antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group on benzyl | Potential neuropharmacological effects |

| (S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride | Chlorine substituent | Different receptor interaction profile |

| (S)-1-(2-Hydroxybenzyl)pyrrolidin-3-amine dihydrochloride | Hydroxyl group | May enhance solubility and reactivity |

This comparison illustrates how variations in substituents can significantly influence biological activity and pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives, contributing to the understanding of their potential therapeutic applications:

- Neuropharmacology : A study highlighted the modulation of serotonin receptors by pyrrolidine derivatives, suggesting potential use in anxiety and depression treatments.

- Antimicrobial Studies : In vitro tests on related pyrrolidine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.0039 to 0.025 mg/mL .

- Cytotoxicity Assays : Compounds structurally similar to this compound were evaluated for antiproliferative effects against cancer cell lines, showing varying degrees of cytotoxicity .

Propiedades

IUPAC Name |

(3R)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-10(12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCGCSFNSARPY-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CN2CC[C@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.